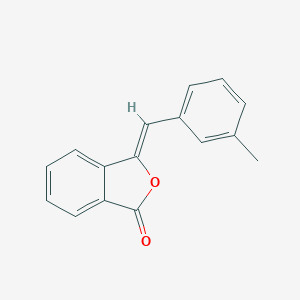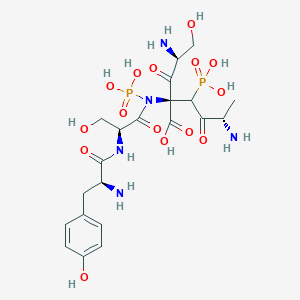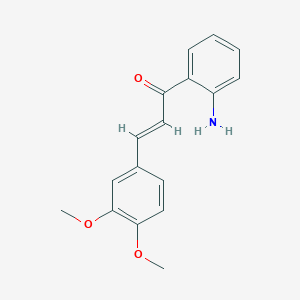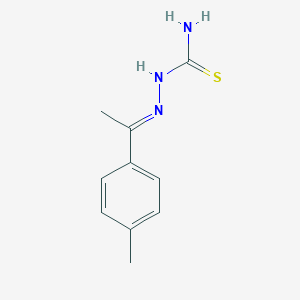
1-(4-Methylphenyl)ethanone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)ethanone thiosemicarbazone, also known as 4-Methylthiosemicarbazone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)ethanone thiosemicarbazone is not fully understood. However, studies have suggested that this compound acts by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes and proteins that are essential for cancer cell survival, including ribonucleotide reductase, thioredoxin reductase, and topoisomerase II.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methylphenyl)ethanone thiosemicarbazone in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and has the potential to be developed into a new anti-cancer drug. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its potential use in clinical settings.
Orientations Futures
There are several future directions for research on 1-(4-Methylphenyl)ethanone thiosemicarbazone. One of the main areas of focus is the development of new anti-cancer drugs based on this compound. Additionally, studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in animal models and in clinical trials.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)ethanone thiosemicarbazone can be achieved through several methods. One of the most common methods involves the reaction of 4-methylacetophenone with thiosemicarbazide in the presence of a catalyst, such as hydrochloric acid or acetic acid. This reaction results in the formation of this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
1-(4-Methylphenyl)ethanone thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Formule moléculaire |
C10H13N3S |
|---|---|
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
[(E)-1-(4-methylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3S/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ |
Clé InChI |
CLXMWTWYQLEKAI-XYOKQWHBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





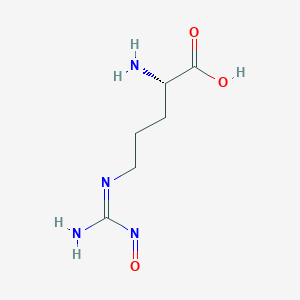
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
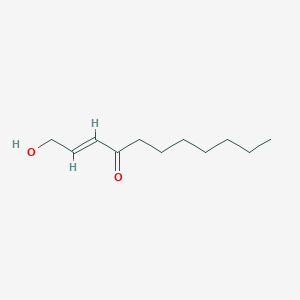
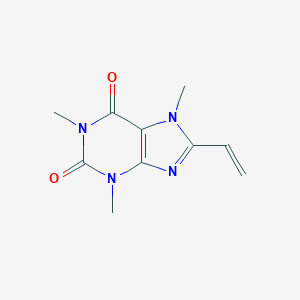
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
